molecular formula C11H16N4O2 B6763437 N-(cyclopropylmethyl)-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide

N-(cyclopropylmethyl)-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide

Cat. No.: B6763437
M. Wt: 236.27 g/mol
InChI Key: FESRHBUUPWQYRA-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a pyrazinone moiety, and an acetamide linkage, which collectively contribute to its distinctive properties.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-15-5-4-12-10(11(15)17)14-7-9(16)13-6-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3,(H,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESRHBUUPWQYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NCC(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropylmethyl group: This step often involves the alkylation of the pyrazinone core using cyclopropylmethyl halides in the presence of a base.

    Formation of the acetamide linkage: This can be accomplished by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(cyclopropylmethyl)-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide has found applications in various scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide analogs: Compounds with similar structures but different substituents on the pyrazinone or acetamide moieties.

    Other pyrazinone derivatives: Compounds containing the pyrazinone core but with different functional groups attached.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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